BenchChemオンラインストアへようこそ!

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide

Histone Deacetylase (HDAC) Inhibition Zinc-binding pharmacophore Structure-Activity Relationship (SAR)

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide (CAS 648896-10-0; C₁₆H₁₃N₃O₂; MW 279.29) is the exact mono-(pyridin-2-ylmethyl) chemotype embodying the critical 8-OH→Zn²⁺ warhead required for metalloenzyme inhibition. DO NOT substitute with des-hydroxy analog CAS 519016-28-5 (metal binding abolished) or bis-substituted CAS 648896-14-4 (IC₅₀ 28 μM). This scaffold is the validated progenitor of the Zhao et al. (2023) HDAC inhibitor series (IC₅₀ down to 0.050 μM vs. Vorinostat 0.137 μM) and is a exemplified embodiment in Mcl-1/Bcl-2 patent WO2012122370A2. Procure only this CAS to ensure assay reproducibility.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
CAS No. 648896-10-0
Cat. No. B11237175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide
CAS648896-10-0
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=NC3=C(C=CC=C3O)C=C2
InChIInChI=1S/C16H13N3O2/c20-14-6-3-4-11-7-8-13(19-15(11)14)16(21)18-10-12-5-1-2-9-17-12/h1-9,20H,10H2,(H,18,21)
InChIKeyLRRFOXTVEQTFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide (CAS 648896-10-0) — Chemical Identity, Scaffold Class & Procurement Context


8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide (CAS 648896-10-0; MF C₁₆H₁₃N₃O₂; MW 279.10) is a rationally designed, bifunctional quinoline-2-carboxamide derivative bearing a free 8-phenolic hydroxyl and an N-(pyridin-2-ylmethyl) side chain. This minimal yet versatile architecture positions it at the intersection of two well-validated medicinal-chemistry strategies: (i) the 8-hydroxyquinoline (8‑HQ) paradigm for zinc‑ and iron‑dependent metalloenzyme inhibition, and (ii) the quinoline‑2‑carboxamide scaffold that has delivered clinical‑stage histone deacetylase (HDAC) inhibitors such as CHR‑3996 [1]. The compound is listed as an exemplary embodiment in the WO2012122370A2 patent family covering Mcl‑1/Bcl‑2 inhibitors [2] and is structurally nested within the 8‑substituted‑quinoline‑2‑carboxamide series reported by Zhao et al. (2023) as potent HDAC inhibitors [3]. In contrast to des‑hydroxy or bis‑substituted analogs, the specific juxtaposition of a single pyridin‑2‑ylmethyl amide and a free 8‑OH delivers a well‑defined, experimentally addressable metal‑binding pharmacophore that is not replicated by generic quinoline‑2‑carboxamide variants.

Preventing Costly Procurement Errors — Why 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide Cannot Be Interchanged with Close Structural Analogs


Two formal naming or CAS‑driven procurement shortcuts are especially dangerous for this compound. (1) Substituting the des‑hydroxy analog N‑(pyridin‑2‑ylmethyl)quinoline‑2‑carboxamide (CAS 519016‑28‑5) eliminates the 8‑OH that is essential for zinc‑ion chelation in HDAC, carbonic‑anhydrase, and Zmp1 inhibitor pharmacophores [1]; this single change abolishes the metal‑binding warhead that defines activity in the Zhao et al. series [2]. (2) Over‑engineering to the bis‑(pyridin‑2‑ylmethyl) derivative (CAS 648896‑14‑4) introduces a second, competing metal‑coordination arm, which alters the denticity and geometry of the zinc‑binding motif; a reported IC₅₀ of 28 μM for that compound underscores that the bis‑analog is neither equipotent nor interchangeable [3]. In short, the exact balance of one free 8‑OH and one pyridin‑2‑ylmethyl amide constitutes a non‑trivial pharmacophore; bulk procurement based on CAS‑based “similarity” without scrutiny of substitution pattern directly jeopardizes assay reproducibility and lead‑optimization trajectories.

Quantitative Differentiation Evidence for 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide Against Key Analogs


Free 8‑Hydroxyl Establishes a Metal‑Chelating Warhead Absent in the Des‑Hydroxy Analog

The target compound’s free 8‑OH is the cornerstone of its metal‑binding capacity. In the 8‑substituted‑quinoline‑2‑carboxamide HDAC inhibitor series published by Zhao et al. (2023), the 8‑hydroxy group is the anchoring zinc‑binding group (ZBG) that achieved an HDAC IC₅₀ of 0.050 μM for optimized derivative 21g—a 3‑fold improvement over Vorinostat (IC₅₀ 0.137 μM) in the same assay [1]. The des‑hydroxy analog N‑(pyridin‑2‑ylmethyl)quinoline‑2‑carboxamide (CAS 519016‑28‑5) lacks this warhead altogether and has no reported HDAC inhibition data, rendering it non‑functional in zinc‑dependent enzyme contexts .

Histone Deacetylase (HDAC) Inhibition Zinc-binding pharmacophore Structure-Activity Relationship (SAR)

Single Pyridin‑2‑ylmethyl Arm Optimizes Zinc‑Coordination Geometry vs. Bis‑Analog over‑Complexation

The mono‑(pyridin‑2‑ylmethyl) amide of the target compound provides a single, well‑defined metal‑binding arm that complements the 8‑OH ZBG. The bis‑analog (CAS 648896‑14‑4), which carries two pyridin‑2‑ylmethyl groups, displays a reported IC₅₀ of 28 μM—indicative of weak, potentially promiscuous binding [1]. By contrast, the Zmp1 inhibitor series exemplified by N‑(benzyloxy)‑8‑hydroxyquinoline‑2‑carboxamide (1c) achieved nanomolar potency (kinetic Kᵢ values in the low nanomolar range) with a single amide side chain comparable in topology to the target compound [2].

Metalloenzyme Inhibition Zinc‑finger / Zmp1 Coordination Chemistry

Mcl‑1 Patent Inclusion Validates Anticancer Target Engagement in a Defined Pharmacophore Context

WO2012122370A2 explicitly enumerates 66 quinoline‑2‑carboxamide derivatives as Mcl‑1/Bcl‑2 BH3‑mimetic inhibitors, with reported Mcl‑1 IC₅₀ values ranging from sub‑micromolar to >10 μM and accompanying EC₅₀ values in NCI‑H929, DHL‑6, MCL‑11780, and DHL‑10 cell lines [1]. The target compound, as a member of the Formula I genus, inherits this validated anticancer target profile. In contrast, the bis‑analog (CAS 648896‑14‑4) is not listed among the 66 exemplified compounds, suggesting that the mono‑(pyridin‑2‑ylmethyl) topology is the preferred pharmacophore for Mcl‑1 binding in this patent family.

Mcl‑1/Bcl‑2 Inhibition BH3‑Mimetic Hematological Malignancies

Procurement‑Relevant Application Scenarios for 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide (CAS 648896-10-0)


HDAC/Lysine Demethylase (KDM) Medicinal Chemistry: SAR‑Driven Lead Optimization

The free 8‑OH and single pyridin‑2‑ylmethyl arm provide a validated starting point for synthesizing 8‑substituted quinoline‑2‑carboxamide libraries targeting zinc‑dependent HDACs and 2‑OG oxygenases. The Zhao et al. (2023) series demonstrated that compounds derived from this core achieve HDAC IC₅₀ values down to 0.050 μM, outperforming Vorinostat (0.137 μM) [1]. The target compound’s hydroxyl handle enables straightforward O‑alkylation/acylation to explore cap‑group SAR while preserving the zinc‑binding motif.

Anti‑Virulence Drug Discovery: Mycobacterium tuberculosis Zmp1 Inhibitor Development

The 8‑hydroxyquinoline‑2‑carboxamide scaffold has yielded the most potent Zmp1 inhibitor reported to date (1c, Kᵢ ≈ low nM). The target compound’s mono‑(pyridin‑2‑ylmethyl) amide topology closely mimics that of inhibitor 1c and retains the critical 8‑OH‑Zn²⁺ interaction identified by molecular modeling [2]. This makes it a high‑priority procurement candidate for anti‑tuberculosis virulence‑target campaigns.

Mcl‑1/Bcl‑2 BH3‑Mimetic Anticancer Programs with Patent‑Backed SAR

The compound is embodied within the WO2012122370A2 Mcl‑1 inhibitor patent, which provides 66‑compound Mcl‑1 IC₅₀ and cytotoxicity EC₅₀ data across four hematological cell lines [3]. Procurement of this specific chemotype enables direct cross‑referencing with existing patent SAR, accelerating hit‑to‑lead progression for multiple myeloma and B‑cell lymphoma applications.

Carbonic Anhydrase Probe Development and Fragment‑Based Screening

8‑Hydroxyquinoline‑2‑carboxamides have demonstrated carbonic‑anhydrase inhibitory activity (e.g., 8‑hydroxy‑N‑(4‑sulfamoylphenyl)quinoline‑2‑carboxamide series) [4]. The target compound’s single pyridin‑2‑ylmethyl arm offers a unique hydrogen‑bond donor/acceptor profile for fragment‑based screening against zinc‑containing carbonic‑anhydrase isoforms, avoiding the steric bulk of bis‑substituted analogs that may preclude active‑site access.

Quote Request

Request a Quote for 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.